Glycine, L-alanyl-L-leucyl-
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Overview
Description
Glycine, L-alanyl-L-leucyl- is a tripeptide composed of the amino acids glycine, L-alanine, and L-leucine. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmaceuticals, and materials science. Tripeptides like Glycine, L-alanyl-L-leucyl- are often studied for their structural properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-alanyl-L-leucyl- typically involves the stepwise coupling of the amino acids glycine, L-alanine, and L-leucine. This can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling reactions are facilitated by activating agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of coupling additives like 1-hydroxybenzotriazole (HOBt) or 6-chloro-1-hydroxybenzotriazole (Cl-HOBt) .
Industrial Production Methods
Industrial production of Glycine, L-alanyl-L-leucyl- may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial processes often employ automated peptide synthesizers to streamline production and ensure consistency .
Chemical Reactions Analysis
Types of Reactions
Glycine, L-alanyl-L-leucyl- can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Oxidation and Reduction: The amino acid side chains may participate in oxidation-reduction reactions, although the peptide backbone itself is relatively stable under mild conditions.
Substitution: Functional groups on the amino acid side chains can be modified through substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Major Products
Hydrolysis: Glycine, L-alanine, and L-leucine.
Oxidation and Reduction: Modified amino acid side chains, depending on the specific reagents and conditions used.
Scientific Research Applications
Glycine, L-alanyl-L-leucyl- has several scientific research applications:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in protein folding and interactions.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems and bioactive peptides.
Industry: Utilized in the development of novel materials and nanotechnology applications
Mechanism of Action
The mechanism of action of Glycine, L-alanyl-L-leucyl- involves its interaction with biological molecules, such as enzymes and receptors. The peptide can bind to specific sites on proteins, influencing their structure and function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The molecular targets and pathways involved depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Similar Compounds
Glycine, L-alanyl-L-alanyl-: Another tripeptide with similar structural properties but different biological activities.
Glycine, L-alanyl-L-valyl-: A tripeptide with a branched-chain amino acid, valine, which may exhibit different interactions and stability.
Glycine, L-alanyl-L-isoleucyl-: Similar to Glycine, L-alanyl-L-leucyl- but with isoleucine, which has a different side chain configuration
Uniqueness
Glycine, L-alanyl-L-leucyl- is unique due to its specific combination of amino acids, which imparts distinct structural and functional properties. The presence of L-leucine, a branched-chain amino acid, contributes to its hydrophobic character and potential interactions with lipid membranes and hydrophobic protein regions .
Properties
CAS No. |
60030-20-8 |
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Molecular Formula |
C11H21N3O4 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C11H21N3O4/c1-6(2)4-8(14-10(17)7(3)12)11(18)13-5-9(15)16/h6-8H,4-5,12H2,1-3H3,(H,13,18)(H,14,17)(H,15,16)/t7-,8-/m0/s1 |
InChI Key |
MNZHHDPWDWQJCQ-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
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